molecular formula C11H20N2O B13178051 N-(4-aminocyclohexyl)-2-cyclopropylacetamide

N-(4-aminocyclohexyl)-2-cyclopropylacetamide

Cat. No.: B13178051
M. Wt: 196.29 g/mol
InChI Key: RFJVSZVIBOZGEA-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2-cyclopropylacetamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-cyclopropylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-aminocyclohexanol.

    Cyclopropylation: The cyclopropyl group is introduced through a reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the precursor compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro or hydroxylamine derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminocyclohexyl)-ethyl acetate
  • N-(4-aminocyclohexyl)-2-cyclopropylacetamide analogs
  • Cyclohexylamine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyclopropyl and an acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-cyclopropylacetamide

InChI

InChI=1S/C11H20N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14)

InChI Key

RFJVSZVIBOZGEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)N

Origin of Product

United States

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